![molecular formula C14H16N4O2S2 B3017264 6-[4-(Dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole CAS No. 893981-93-6](/img/structure/B3017264.png)

6-[4-(Dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3,6-diphenylimidazo[2,1-b]thiazole derivatives, including the compound of interest, involves the creation of a thiazole ring fused with an imidazole moiety. The process typically starts with the formation of the imidazole ring, followed by the introduction of the thiazole group. In the study presented, a series of these derivatives were synthesized, although the specific method for the compound "6-[4-(Dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole" is not detailed, the general approach suggests a multi-step synthesis that may involve the reaction of amines with isothiocyanates or S-alkylation of thioureas to introduce various substituents on the phenyl ring .

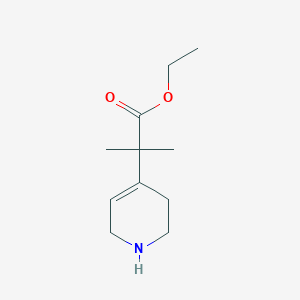

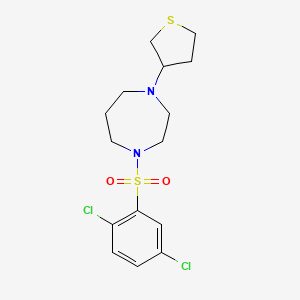

Molecular Structure Analysis

The molecular structure of "this compound" is characterized by the presence of an imidazo[2,1-b]thiazole core, which is a bicyclic system consisting of an imidazole ring fused to a thiazole ring. The compound also features a dimethylsulfamoylamino group attached to the phenyl ring, which is likely to influence its electronic properties and potentially its biological activity. The structure-activity relationship discussed in the context of isothiourea derivatives suggests that the nature of substituents on the phenyl ring can significantly impact the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[2,1-b]thiazole derivatives are likely to include nucleophilic substitution, where the amine or isothiocyanate reacts with the corresponding counterpart to form the thiourea derivatives. Subsequent S-alkylation can then be used to introduce various substituents. The specific reactions for the compound are not detailed, but the general synthetic routes suggest a versatile chemistry that allows for the introduction of a wide range of functional groups .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not provided, the properties of imidazo[2,1-b]thiazole derivatives can be inferred. These compounds are likely to be solid at room temperature and may exhibit varying solubility in organic solvents depending on the nature of the substituents. The presence of the dimethylsulfamoylamino group could affect the compound's polarity, solubility, and overall reactivity. The biological activity of these compounds, as indicated by the anticancer evaluation, suggests that they can interact with biological targets, leading to effects such as cell cycle arrest and induction of apoptosis in cancer cells .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

The synthesis and biological evaluation of thiazolidinone derivatives, including those structurally related to 6-[4-(Dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole, have demonstrated potent antimicrobial activities against a range of bacterial and fungal strains (Patel, Kumari, & Patel, 2012). These studies highlight the compound's relevance in developing new antimicrobial agents.

Anticancer Activities

Research into benzimidazole derivatives, closely related to the target compound, has shown significant anticancer activity. The synthesis of various benzimidazole derivatives has been tested against multiple cancer cell lines, revealing potent anticancer properties (El-Naem, El‐Nzhawy, El-Diwani, & Hamid, 2003). These findings contribute to the exploration of new therapeutic options for cancer treatment.

Corrosion Inhibition

Arylamino substituted mercaptoimidazole derivatives, which share functional groups with the target compound, have been studied as corrosion inhibitors for carbon steel in acidic media. These studies demonstrate the compound's efficacy in protecting against corrosion, making it a valuable candidate for industrial applications (Duran, Yurttaş, & Duran, 2021).

Wirkmechanismus

Target of Action

Similar compounds, such as benzo-[d]-imidazo-[2,1-b]-thiazole derivatives, have shown significant activity againstMycobacterium tuberculosis (Mtb) . These compounds selectively inhibit Mtb over a panel of non-tuberculous mycobacteria .

Mode of Action

It can be inferred from similar compounds that they interact with their targets, leading to inhibition of the growth of the bacteria . Molecular docking and dynamics studies have been carried out for the most active compounds to understand the putative binding pattern, as well as stability of the protein–ligand complex .

Biochemical Pathways

Thiazoles, a group to which this compound belongs, are known to have diverse biological activities . They are found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .

Pharmacokinetics

Similar compounds have been designed with in silico admet prediction .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis, suggesting that they may have antimycobacterial effects .

Action Environment

The solubility of thiazoles, a group to which this compound belongs, in different solvents might affect its bioavailability and action .

Zukünftige Richtungen

Thiazoles, including “6-[4-(Dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole”, continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on designing new thiazole derivatives with enhanced biological activities and lesser side effects .

Eigenschaften

IUPAC Name |

6-[4-(dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2S2/c1-10-9-21-14-15-13(8-18(10)14)11-4-6-12(7-5-11)16-22(19,20)17(2)3/h4-9,16H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIAFAAUIXPSFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NS(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3017181.png)

![5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B3017183.png)

![7,8-Dihydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3017184.png)

![8-((3-Chlorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3017191.png)

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3017197.png)

![N-(3-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B3017199.png)

![N~4~-(3-chlorophenyl)-N~6~-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3017201.png)